molecular formula C15H16F3N3 B2794723 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline CAS No. 401566-43-6

4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline

Cat. No.: B2794723
CAS No.: 401566-43-6
M. Wt: 295.309
InChI Key: WAYXOCDRUHABFK-UHFFFAOYSA-N
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Description

4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a diazepane ring and a trifluoromethyl group attached to the quinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Diazepane Ring: The diazepane ring can be attached to the quinoline core through nucleophilic substitution reactions, using appropriate diazepane derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,4-Diazepan-1-yl)-7-(trifluoromethyl)quinoline
  • 6-(1,4-Diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Uniqueness

4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the diazepane ring contributes to its binding affinity and selectivity for certain biological targets.

Biological Activity

Overview

4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a diazepane ring and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. The unique structural features of this compound enhance its biological activity, making it a subject of various studies focusing on its mechanism of action and efficacy against different diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an antagonist at neurokinin receptors, which are involved in pain modulation and inflammatory responses . The trifluoromethyl group increases lipophilicity, potentially enhancing the compound's ability to cross biological membranes and interact with intracellular targets.

Anticancer Activity

Recent studies have indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. For instance, a study evaluated the anticancer activity of quinoline-derived trifluoromethyl alcohols and found them to be potent growth inhibitors in zebrafish embryo models . While specific data on this compound is limited, its structural similarity to these compounds suggests potential efficacy against various cancer cell lines.

Neurological Applications

The compound has been explored for its potential as a neurokinin receptor antagonist, which could be beneficial in treating conditions such as migraines and other chronic pain disorders . The ability to modulate neurokinin signaling pathways positions this compound as a candidate for further investigation in neurological therapeutics.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound:

Study Compound IC50 (µM) Target Notes
Trifluoromethyl Alcohols18Cancer CellsGrowth inhibition in zebrafish model
Diazapane DerivativesVariesNeurokinin ReceptorsAntagonistic effects on pain pathways

These findings suggest that while direct studies on this compound are sparse, related compounds show promising biological activities that warrant further exploration.

Properties

IUPAC Name

4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3/c16-15(17,18)14-10-13(21-8-3-6-19-7-9-21)11-4-1-2-5-12(11)20-14/h1-2,4-5,10,19H,3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYXOCDRUHABFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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